REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([C:12]2[O:13][C:14]([CH3:17])=[CH:15][CH:16]=2)[N:3]=1.C(N(CC)CC)C.[C:25]1([CH3:35])[CH:30]=[CH:29][C:28]([S:31](Cl)(=[O:33])=[O:32])=[CH:27][CH:26]=1.CCCC(C)C>C(#N)C.ClCCl.C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:17][C:14]1[O:13][C:12]([C:4]2[C:5]([N+:9]([O-:11])=[O:10])=[C:6]([O:8][S:31]([C:28]3[CH:29]=[CH:30][C:25]([CH3:35])=[CH:26][CH:27]=3)(=[O:33])=[O:32])[N:7]=[C:2]([NH2:1])[N:3]=2)=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
20.96 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)O)[N+](=O)[O-])C=1OC(=CC1)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
27.24 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
18.57 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC(C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Stirring at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 22° C.
|
Type
|
CUSTOM
|
Details
|
to yield a light brown solid
|
Type
|
WASH
|
Details
|
washed twice with 1.2-M aqueous hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic fraction was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to yield a cream
|
Type
|
CUSTOM
|
Details
|
in removing excess tosyl chloride
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(O1)C1=NC(=NC(=C1[N+](=O)[O-])OS(=O)(=O)C1=CC=C(C=C1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |